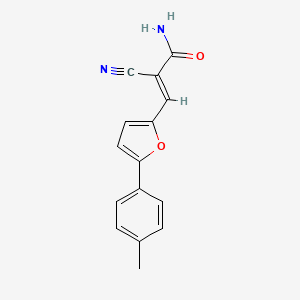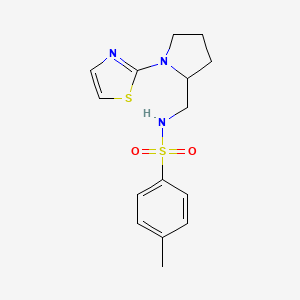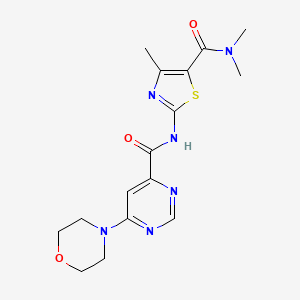
5-Isopropoxy-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
5-Isopropoxy-2-nitrophenol is a compound with specific chemical properties that have found applications in various scientific research areas. While explicit studies directly addressing 5-Isopropoxy-2-nitrophenol were not found, insights can be drawn from research involving similar nitrophenol compounds and their derivatives. These studies highlight the broader context of nitrophenol applications in environmental science, biochemistry, and materials science.
Environmental Science and Remediation
Nitrophenols, including compounds similar to 5-Isopropoxy-2-nitrophenol, are recognized for their environmental impact and the study of their degradation pathways. For instance, research on nitrophenol degradation gene clusters in gram-positive bacteria emphasizes the environmental significance of understanding nitrophenol metabolism, which is crucial for bioremediation efforts (Kitagawa, Kimura, & Kamagata, 2004). Additionally, studies on the adsorption mechanism of phenol and 2-nitrophenol on biochar provide insights into removing these compounds from water, highlighting their relevance in water purification technologies (Li et al., 2019).
Biochemical Research
In biochemistry, the reactivity of nitrophenol compounds towards various enzymatic reactions is of interest. For example, the hydroxylation of p-nitrophenol in rabbit hepatic microsomes explores the enzymatic pathways relevant to toxicology and pharmacology (Koop, 1986). Such studies can inform on the metabolic processing of nitrophenol derivatives, potentially including 5-Isopropoxy-2-nitrophenol, and their effects on biological systems.
Materials Science
Nitrophenol compounds are also utilized in materials science, for instance, in the development of electrochemical sensors and catalysts. The use of nitrophenol derivatives for the detection and reduction of hazardous substances, as seen in the study of gold nanoparticles decorated multiwalled carbon nanotubes for the reduction of 4-nitrophenol (Al-Kahtani et al., 2018), suggests potential applications of 5-Isopropoxy-2-nitrophenol in similar contexts.
Direcciones Futuras
While specific future directions for 5-Isopropoxy-2-nitrophenol are not available, nitrophenols are an important class of organic molecules with broad applications in organic synthesis, medicinal chemistry, and materials science . Their photooxidation is effective in producing secondary organic aerosols .
Mecanismo De Acción
Target of Action
Nitrophenol compounds, which include 5-isopropoxy-2-nitrophenol, are known to interact with various enzymes and proteins within the cell .
Mode of Action
Nitrophenols, in general, can interact with their targets in a variety of ways, often leading to changes in cellular processes . More research is needed to fully understand the specific interactions of 5-Isopropoxy-2-nitrophenol with its targets.
Biochemical Pathways
Nitrophenols have been shown to be involved in various biochemical pathways, often resulting in significant downstream effects
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Isopropoxy-2-nitrophenol are not well-studied. Understanding these properties is crucial for determining the bioavailability of the compound. More research is needed in this area .
Result of Action
Nitrophenols can have various effects at the molecular and cellular level, often leading to changes in cellular function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Isopropoxy-2-nitrophenol. Factors such as temperature, pH, and the presence of other chemicals can affect how 5-Isopropoxy-2-nitrophenol interacts with its targets and its overall effectiveness .
Propiedades
IUPAC Name |
2-nitro-5-propan-2-yloxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVBULCXIBJLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazol-3-ylmethanamine](/img/structure/B2715881.png)
![(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine](/img/structure/B2715882.png)





![6-butyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2715893.png)

![1-[2-(Dimethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one](/img/structure/B2715896.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715903.png)
